molecular formula C21H27N3O5S B2968089 N-(2,4-dimethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide CAS No. 899942-75-7

N-(2,4-dimethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

Cat. No.: B2968089
CAS No.: 899942-75-7
M. Wt: 433.52
InChI Key: AEEQHVCPNORBIJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a synthetic specialty chemical designed for research and development applications. This compound belongs to a class of molecules incorporating a 1,2,6-thiadiazinan ring system with a sulfone (1,1-dioxide) moiety . The presence of this sulfur-containing heterocycle is of significant interest in medicinal chemistry, as sulfur-containing compounds often demonstrate a broad spectrum of biological activities and are key scaffolds in pharmaceutical development . The structural architecture of this molecule, which combines the 1,2,6-thiadiazinan core with substituted benzyl and dimethoxyphenyl groups, makes it a valuable intermediate for researchers investigating structure-activity relationships (SAR). Its primary research value lies in its potential as a building block for the synthesis of novel biologically active molecules. Researchers can utilize this compound in the exploration of new therapeutic agents, particularly given that analogous sulfur- and fluorine-containing molecules have shown promise in areas such as antituberculosis activity and acting as neuroprotective agents . The mechanism of action for research compounds in this class can be multifaceted. The sulfone group can influence the molecule's electronic distribution, conformation, and potential to interact with biological targets . Furthermore, the acetamide linkage tethering the N-(2,4-dimethoxyphenyl) group is a common pharmacophore found in various active molecules. This specific combination of features provides researchers with a versatile template for probing enzyme inhibition, receptor modulation, or other biochemical pathways. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-16-6-4-7-17(12-16)14-23-10-5-11-24(30(23,26)27)15-21(25)22-19-9-8-18(28-2)13-20(19)29-3/h4,6-9,12-13H,5,10-11,14-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEQHVCPNORBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of N-(2,4-dimethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

This compound belongs to a class of thiadiazine derivatives, which have been studied for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound suggest potential interactions with biological targets.

Antimicrobial Activity

Thiadiazine derivatives have shown promising antimicrobial activity against a range of pathogens. The presence of the dimethoxyphenyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

Anticancer Properties

Research into similar compounds has indicated that thiadiazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways such as those related to oxidative stress and apoptosis. For instance, some studies have demonstrated that these compounds can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also possess similar effects.

Case Studies

  • Cytotoxicity Assays : Studies involving related thiadiazine compounds have utilized MTT assays to evaluate cytotoxic effects on cancer cell lines. Results indicated a dose-dependent decrease in cell viability.
  • Mechanistic Studies : Investigations into the mechanism of action typically reveal that these compounds can induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AntimicrobialInhibition of bacterial growthStudy A
AnticancerInduction of apoptosis in cancer cellsStudy B
Anti-inflammatoryReduction in pro-inflammatory cytokinesStudy C

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(6-(3-Methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide (CAS: 931362-94-6)

This compound () differs from the target molecule only in the aryl substituent (4-chlorophenyl vs. 2,4-dimethoxyphenyl). The chloro group introduces an electron-withdrawing effect, which reduces solubility in polar solvents compared to the methoxy groups in the target compound.

6-[(4R)-4-Methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile

Reported as a selective androgen receptor modulator (SARM) in , this compound replaces the acetamide-aryl moiety with an isoquinoline-carbonitrile group. The absence of the acetamide linkage likely alters pharmacokinetic properties, such as metabolic stability, while the sulfone group retains its role in enhancing hydrogen-bond acceptor capacity .

Acetamide Derivatives with Heterocyclic Modifications

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

This compound features a thiazole ring instead of a thiadiazinan core. The dichlorophenyl group provides steric bulk and lipophilicity, contrasting with the target compound’s methoxy-substituted aryl group. The absence of a sulfone moiety reduces polarity, which may limit aqueous solubility .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

Here, a pyrazolone ring replaces the thiadiazinan core. The acetamide linker remains a common feature for hydrogen bonding .

Pharmacological Potential

  • SARMs : Thiadiazinan derivatives like the compound in exhibit androgen receptor modulation, implying the target molecule may share this activity .
  • Kinase Inhibition : Acetamide-thiazole hybrids () are explored as kinase inhibitors, with the sulfone group enhancing binding to ATP pockets .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Solubility Trends Notable Activity
Target Compound 1,2,6-Thiadiazinan 2,4-Dimethoxyphenyl, 3-methylbenzyl High (methoxy groups) Potential SARM
N-(4-Chlorophenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide 1,2,6-Thiadiazinan 4-Chlorophenyl, 3-methylbenzyl Moderate (Cl) Unknown
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2,6-Dichlorophenyl Low Kinase inhibition

Key Research Findings

Role of Sulfone Group : The 1,1-dioxido moiety in thiadiazinan derivatives enhances hydrogen-bond acceptor capacity, critical for receptor interactions (e.g., SARMs in ) .

Substituent Effects: Methoxy groups (target compound) improve solubility and electronic donor capacity compared to halogenated analogs, which may enhance bioavailability .

Conformational Flexibility : The thiadiazinan core’s rigidity (evidenced by X-ray data in –10) contrasts with more flexible acetamide-thiazole derivatives, impacting target selectivity .

Q & A

Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide?

Synthesis typically involves multi-step reactions, starting with the preparation of substituted phenols or thiadiazine precursors. For example:

  • Step 1 : Formation of the thiadiazine-dioxide core via cyclization of sulfonamide intermediates under basic conditions (e.g., potassium carbonate in DMF) .
  • Step 2 : Acetamide coupling: The thiadiazine intermediate reacts with chloroacetylated derivatives (e.g., 2-chloro-N-(2,4-dimethoxyphenyl)acetamide) in the presence of a base. Reaction progress is monitored via TLC, and the product is isolated by precipitation .
  • Characterization : NMR (¹H/¹³C), mass spectrometry, and elemental analysis are standard for structural confirmation .

Q. How is the purity and structural integrity of the compound validated?

  • Chromatography : TLC and HPLC are used for purity assessment (>95% by area normalization).
  • Spectroscopy : ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dimethoxyphenyl group at δ 6.5–7.2 ppm) and ¹³C NMR (carbonyl signals at ~170 ppm) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in NOESY or COSY correlations may arise from conformational flexibility in the thiadiazinan ring. X-ray crystallography is recommended for unambiguous confirmation (e.g., as in pyrazolo-benzothiazinone analogs ).
  • Mitigation : Use computational tools (DFT) to model preferred conformers and compare with experimental NMR shifts .

Q. What strategies optimize yield in the final acetamide coupling step?

  • Reaction Optimization :
    • Solvent : DMF or acetonitrile improves solubility of aromatic intermediates .
    • Base : Potassium carbonate (1.5 eq.) achieves higher yields (~75–80%) compared to triethylamine .
    • Temperature : Room-temperature reactions minimize side products (e.g., hydrolysis of the acetamide group) .

Q. How is the compound evaluated for biological activity in preclinical studies?

  • Antioxidant Assays : DPPH radical scavenging (IC₅₀ values) and lipid peroxidation inhibition are tested. For analogs, IC₅₀ ranges from 12–45 μM .
  • Cytotoxicity : MTT assays on cell lines (e.g., HepG2) assess safety margins. Structure-activity relationships (SAR) are derived by modifying the 3-methylbenzyl or dimethoxyphenyl groups .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacological assays?

  • Formulation : Use co-solvents like DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the benzyl or thiadiazine moieties .

Q. What analytical techniques distinguish degradation products during stability studies?

  • HPLC-MS/MS : Identifies hydrolyzed products (e.g., free dimethoxyphenylamine or sulfonic acid derivatives).
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), or acidic/alkaline conditions to simulate instability .

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